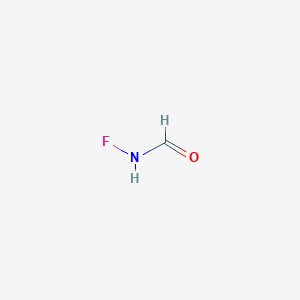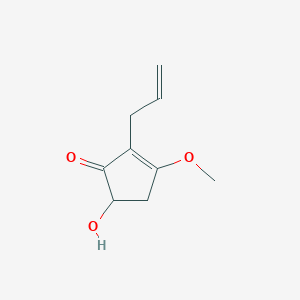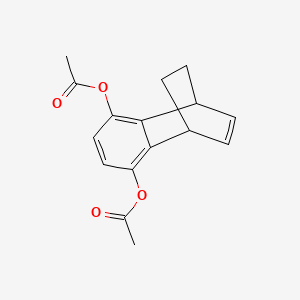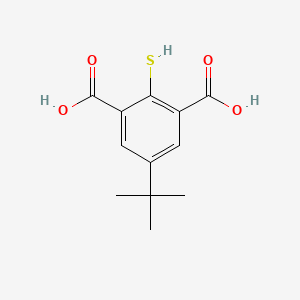![molecular formula C16H23N3O6 B14509175 N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine CAS No. 63323-27-3](/img/structure/B14509175.png)
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a butanoyl backbone, with L-leucine as a part of its structure. It is often studied for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine typically involves multiple steps, including the protection of functional groups, formation of the butanoyl backbone, and subsequent attachment of the nitrophenyl group. Common reagents used in the synthesis include amino acids, protecting agents, and nitrobenzene derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the hydroxyl position.
Wissenschaftliche Forschungsanwendungen
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of aminopeptidase B.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit aminopeptidase B by binding to the active site and preventing substrate access. This inhibition can modulate various biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Bestatin: A known inhibitor of aminopeptidases, structurally similar but lacks the nitrophenyl group.
Leucine derivatives: Compounds with similar leucine backbones but different substituents.
Uniqueness: N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
63323-27-3 |
|---|---|
Molekularformel |
C16H23N3O6 |
Molekulargewicht |
353.37 g/mol |
IUPAC-Name |
(2S)-2-[[3-amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H23N3O6/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(6-4-10)19(24)25/h3-6,9,12-14,20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23)/t12?,13-,14?/m0/s1 |
InChI-Schlüssel |
AXNJBMQISBJVSJ-MOKVOYLWSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
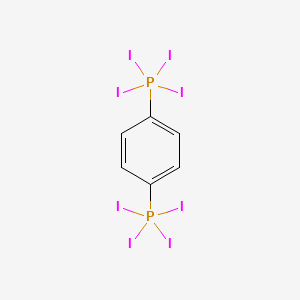

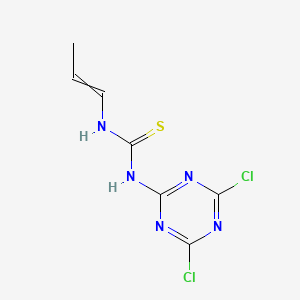
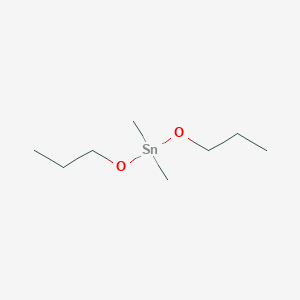

![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

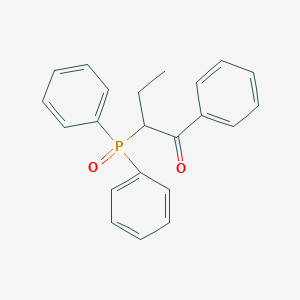
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
